
6-Bromo-2-chloro-7-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 6-Bromo-2-chloro-7-nitroquinoline typically involves the nitration of 6-bromoquinoline followed by chlorination. One common method includes the following steps:
Nitration: 6-Bromoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.
Industrial production methods often employ similar routes but may utilize continuous flow reactors and optimized conditions to enhance yield and purity .
Análisis De Reacciones Químicas
6-Bromo-2-chloro-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amino or thio derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-7-nitroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-7-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparación Con Compuestos Similares
6-Bromo-2-chloro-7-nitroquinoline can be compared with other quinoline derivatives such as:
2-Chloro-6-nitroquinoline: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-nitroquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
7-Bromo-4-chloro-3-nitroquinoline:
The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1269151-42-9 |
|---|---|
Fórmula molecular |
C9H4BrClN2O2 |
Peso molecular |
287.50 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-7-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-3-5-1-2-9(11)12-7(5)4-8(6)13(14)15/h1-4H |
Clave InChI |
LAJBIZUXKCLTKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=C(C=C21)Br)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
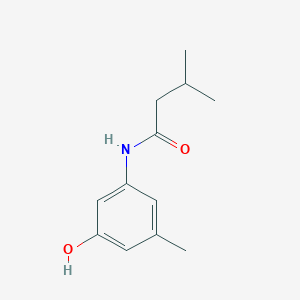

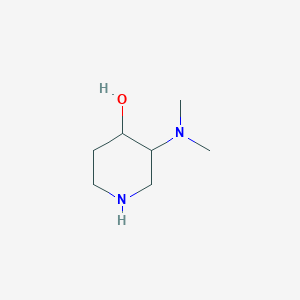
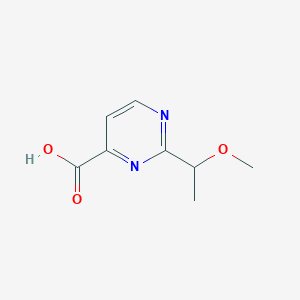
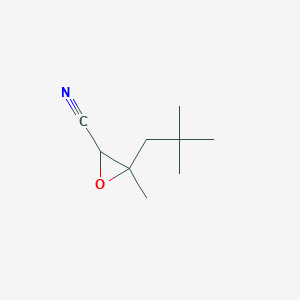
![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
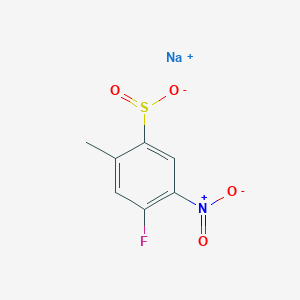
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
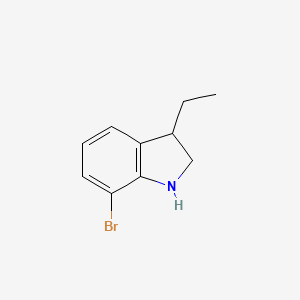
amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)


